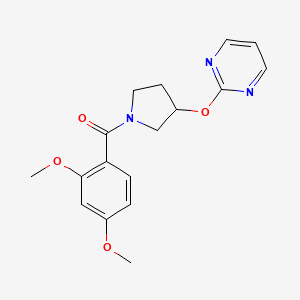
(2,4-Dimethoxyphenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethoxyphenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone, also known as PDP, is a chemical compound that has been widely studied for its potential use in scientific research. It belongs to a class of compounds known as pyrrolidinyl pyrimidines, which have been shown to have a variety of biological effects.
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds such as n4-alkyl-n2-phenyl-pyrrolo [3,2-d]pyrimidine-2,4-diamine derivatives have been shown to inhibit cdk6, a protein kinase that plays a key role in cell cycle regulation . The interaction of these compounds with their targets leads to changes in cell proliferation, potentially explaining their antitumor activities .
Biochemical Pathways
Compounds that inhibit cdk6, like the related compounds mentioned above, can affect cell cycle regulation pathways . This can lead to downstream effects such as inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment .
Result of Action
Related compounds have been shown to exhibit antitumor activities, suggesting that they may induce cell death or inhibit cell proliferation .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,4-Dimethoxyphenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone in lab experiments is its specificity for certain enzymes and cell types. This can make it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation is that this compound is a relatively new compound and has not been extensively studied in vivo.
Orientations Futures
There are several potential future directions for research on (2,4-Dimethoxyphenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone. One area of interest is the development of more potent and selective inhibitors of tyrosine kinases and other enzymes involved in cancer cell growth. Another area of interest is the development of new methods for delivering this compound to cancer cells, such as through the use of nanoparticles or other drug delivery systems. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for use in combination with other anti-cancer agents.
Méthodes De Synthèse
The synthesis of (2,4-Dimethoxyphenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a complex process that involves several steps. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with 2-amino-5-chloropyrimidine to form an intermediate compound. This intermediate is then reacted with N-methylpyrrolidine in the presence of a base to form the final product, this compound.
Applications De Recherche Scientifique
(2,4-Dimethoxyphenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of certain types of cancer cells.
Propriétés
IUPAC Name |
(2,4-dimethoxyphenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-22-12-4-5-14(15(10-12)23-2)16(21)20-9-6-13(11-20)24-17-18-7-3-8-19-17/h3-5,7-8,10,13H,6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGFOHIKNTWVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


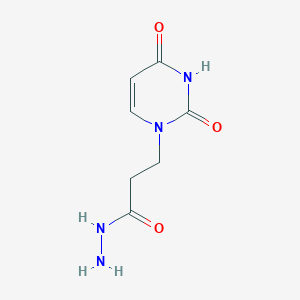
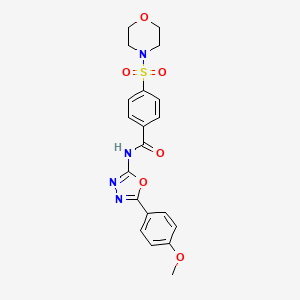
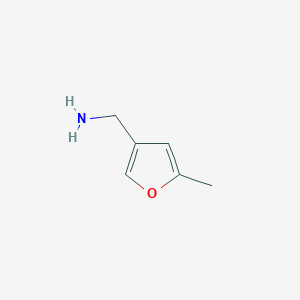

![3-(4-fluorobenzyl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855857.png)
![3-(3,4-Dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2855862.png)
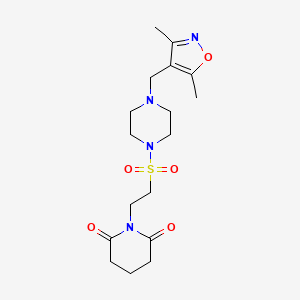
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2855864.png)
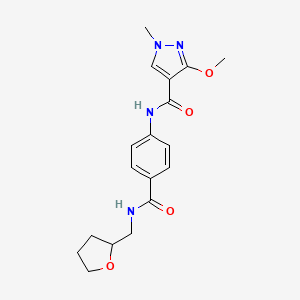
![N-[2-(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2855866.png)
![5-fluoro-2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline](/img/structure/B2855867.png)
![3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2855868.png)
